ELA-32 (human)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

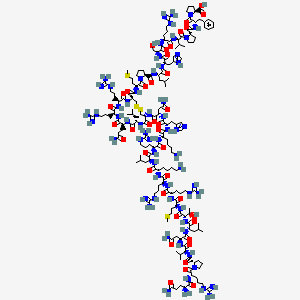

ELA-32 (humain), également connu sous le nom d'Elabela ou Toddler, est un agoniste puissant et à haute affinité du récepteur de l'apeline. Il s'agit d'un peptide composé de 32 acides aminés qui joue un rôle crucial dans divers processus physiologiques, notamment le développement et la fonction cardiovasculaire. ELA-32 (humain) est connu pour sa capacité à stimuler l'angiogenèse, à favoriser l'auto-renouvellement des cellules souches embryonnaires humaines et à activer plusieurs voies de signalisation .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

ELA-32 (humain) est généralement synthétisé par synthèse peptidique en phase solide (SPPS). Cette méthode implique l'ajout séquentiel d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. La synthèse est réalisée dans des conditions contrôlées pour garantir la séquence et la structure correctes du peptide. Le produit final est ensuite clivé de la résine et purifié par chromatographie liquide haute performance (HPLC) .

Méthodes de production industrielle

En milieu industriel, ELA-32 (humain) peut être produit à l'aide de la technologie de l'ADN recombinant. Cela implique l'insertion du gène codant pour ELA-32 dans un système d'expression approprié, tel qu'Escherichia coli ou la levure. Le peptide exprimé est ensuite extrait, purifié et soumis à des mesures de contrôle qualité pour garantir sa pureté et son activité .

Analyse Des Réactions Chimiques

Types de réactions

ELA-32 (humain) subit principalement des réactions de formation et de clivage de liaison peptidique. Il peut également participer à la formation de liaisons disulfures, ce qui est crucial pour le maintien de sa structure tridimensionnelle. De plus, ELA-32 peut subir des réactions d'oxydation et de réduction, en particulier celles impliquant ses résidus cystéine .

Réactifs et conditions courants

Formation de liaison peptidique : implique généralement l'utilisation de réactifs de couplage tels que la N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt).

Formation de liaison disulfure : souvent obtenue à l'aide d'oxydants comme l'iode ou l'oxydation à l'air.

Oxydation et réduction : implique généralement des réactifs tels que le peroxyde d'hydrogène pour l'oxydation et le dithiothréitol (DTT) pour la réduction.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent le peptide ELA-32 correctement replié et biologiquement actif, ainsi que divers intermédiaires et sous-produits qui sont généralement éliminés pendant le processus de purification .

Applications de recherche scientifique

ELA-32 (humain) a une large gamme d'applications de recherche scientifique :

Recherche cardiovasculaire : ELA-32 est utilisé pour étudier son rôle dans le développement cardiaque, sa fonction et ses applications thérapeutiques potentielles dans le traitement de l'insuffisance cardiaque.

Recherche sur les cellules souches : Il favorise l'auto-renouvellement et la survie des cellules souches embryonnaires humaines, ce qui le rend précieux en médecine régénérative.

Recherche sur le cancer : La capacité d'ELA-32 à stimuler l'angiogenèse est intéressante en recherche sur le cancer, en particulier pour comprendre la croissance tumorale et la métastase.

Neurosciences : Il fonctionne comme une hormone anorexigène, influençant la régulation de l'appétit et l'homéostasie énergétique.

Mécanisme d'action

ELA-32 (humain) exerce ses effets en se liant au récepteur de l'apeline, un récepteur couplé aux protéines G. Cette liaison active plusieurs voies de signalisation intracellulaires, notamment la voie de la phosphatidylinositol 3-kinase (PI3K)/Akt et la voie du facteur de croissance transformant bêta (TGFβ). Ces voies sont impliquées dans la progression du cycle cellulaire, la traduction des protéines et la différenciation cellulaire. ELA-32 favorise également l'angiogenèse et la vasodilatation, contribuant à ses effets protecteurs cardiovasculaires .

Applications De Recherche Scientifique

ELA-32 (human) has a wide range of scientific research applications:

Cardiovascular Research: ELA-32 is used to study its role in heart development, function, and its potential therapeutic applications in treating heart failure.

Stem Cell Research: It promotes the self-renewal and survival of human embryonic stem cells, making it valuable in regenerative medicine.

Cancer Research: ELA-32’s ability to stimulate angiogenesis is of interest in cancer research, particularly in understanding tumor growth and metastasis.

Neuroscience: It functions as an anorexigenic hormone, influencing appetite regulation and energy homeostasis.

Mécanisme D'action

ELA-32 (human) exerts its effects by binding to the apelin receptor, a G-protein-coupled receptor. This binding activates several intracellular signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the transforming growth factor-beta (TGFβ) pathway. These pathways are involved in cell cycle progression, protein translation, and cellular differentiation. ELA-32 also promotes angiogenesis and vasodilation, contributing to its cardiovascular protective effects .

Comparaison Avec Des Composés Similaires

Composés similaires

Apeline : un autre peptide qui se lie au récepteur de l'apeline et partage des fonctions physiologiques similaires à celles d'ELA-32.

Angiotensine II : une hormone peptidique qui influence également la fonction cardiovasculaire, mais par un récepteur et une voie de signalisation différents.

Vasopressine : une hormone peptidique impliquée dans l'homéostasie des fluides et la vasoconstriction.

Unicité d'ELA-32

ELA-32 (humain) est unique en raison de sa haute affinité et de sa spécificité pour le récepteur de l'apeline. Contrairement à d'autres peptides similaires, ELA-32 ne se lie pas aux récepteurs GPR15 et GPR25. Sa capacité à activer plusieurs voies de signalisation et à promouvoir l'auto-renouvellement des cellules souches embryonnaires humaines le distingue encore des autres peptides .

Propriétés

Formule moléculaire |

C170H289N63O39S4 |

|---|---|

Poids moléculaire |

3968 g/mol |

Nom IUPAC |

(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(4R,7S,10S,13S,16S,19R)-19-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-5-carbamimidamido-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]-13-(3-amino-3-oxopropyl)-7,10-bis(3-carbamimidamidopropyl)-16-(2-methylpropyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C170H289N63O39S4/c1-86(2)70-109(215-137(245)97(36-19-21-55-171)203-133(241)99(38-23-57-194-164(178)179)205-135(243)101(40-25-59-196-166(182)183)208-141(249)106(53-68-273-14)212-158(266)131(92(13)235)229-150(258)112(73-89(7)8)216-148(256)116(78-128(177)239)222-157(265)129(90(9)10)227-156(264)123-47-31-65-231(123)159(267)107(44-29-63-200-170(190)191)213-132(240)96(173)49-51-125(174)236)143(251)209-102(41-26-60-197-167(184)185)136(244)204-98(37-20-22-56-172)138(246)218-113(75-94-79-192-84-201-94)146(254)220-115(77-127(176)238)149(257)226-120-83-276-275-82-119(225-139(247)103(42-27-61-198-168(186)187)206-134(242)100(39-24-58-195-165(180)181)207-140(248)105(50-52-126(175)237)211-144(252)110(71-87(3)4)217-153(120)261)152(260)214-108(54-69-274-15)160(268)230-64-30-45-121(230)154(262)221-111(72-88(5)6)145(253)219-114(76-95-80-193-85-202-95)147(255)224-118(81-234)151(259)210-104(43-28-62-199-169(188)189)142(250)228-130(91(11)12)162(270)232-66-32-46-122(232)155(263)223-117(74-93-34-17-16-18-35-93)161(269)233-67-33-48-124(233)163(271)272/h16-18,34-35,79-80,84-92,96-124,129-131,234-235H,19-33,36-78,81-83,171-173H2,1-15H3,(H2,174,236)(H2,175,237)(H2,176,238)(H2,177,239)(H,192,201)(H,193,202)(H,203,241)(H,204,244)(H,205,243)(H,206,242)(H,207,248)(H,208,249)(H,209,251)(H,210,259)(H,211,252)(H,212,266)(H,213,240)(H,214,260)(H,215,245)(H,216,256)(H,217,261)(H,218,246)(H,219,253)(H,220,254)(H,221,262)(H,222,265)(H,223,263)(H,224,255)(H,225,247)(H,226,257)(H,227,264)(H,228,250)(H,229,258)(H,271,272)(H4,178,179,194)(H4,180,181,195)(H4,182,183,196)(H4,184,185,197)(H4,186,187,198)(H4,188,189,199)(H4,190,191,200)/t92-,96+,97+,98+,99+,100+,101+,102+,103+,104+,105+,106+,107+,108+,109+,110+,111+,112+,113+,114+,115+,116+,117+,118+,119+,120+,121+,122+,123+,124+,129+,130+,131+/m1/s1 |

Clé InChI |

QSDOQAYDPQAWEK-PXWSXZDTSA-N |

SMILES isomérique |

C[C@H]([C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@H]2CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CC(C)C)CCC(=O)N)CCCNC(=N)N)CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N7CCC[C@H]7C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)N)O |

SMILES canonique |

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N1)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)N)C(=O)NC(CCSC)C(=O)N4CCCC4C(=O)NC(CC(C)C)C(=O)NC(CC5=CN=CN5)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)N6CCCC6C(=O)NC(CC7=CC=CC=C7)C(=O)N8CCCC8C(=O)O)CCCNC(=N)N)CCCNC(=N)N)CCC(=O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid](/img/structure/B10788096.png)

![2-(3-Chloro-4-fluorophenyl)-N-(1-methylethyl)-6-[3-(4-morpholinyl)propoxy]-4-oxo-pyrido[2,3-d]pyrimidine-3(4H)-acetamidehydrochloride](/img/structure/B10788168.png)

![N-Cyclopropyl-2,4-difluoro-5-[[[2-(2-pyridinylamino)-5-thiazolyl]methyl]amino]benzamide](/img/structure/B10788190.png)

![3-phenyl-1-N-(2-pyridin-4-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,2-diamine;dihydrochloride](/img/structure/B10788196.png)

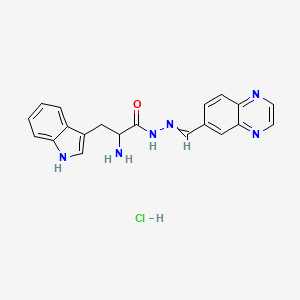

![2-amino-3-(1H-indol-3-yl)-N-[(Z)-quinoxalin-6-ylmethylideneamino]propanamide;hydrochloride](/img/structure/B10788203.png)

![disodium;2-[5-[6-(5-tert-butyl-1,3-benzoxazol-2-yl)naphthalen-2-yl]oxypentyl]propanedioate](/img/structure/B10788210.png)

![5-[(3-chloro-2-fluorophenyl)methylsulfanyl]-7-[[(2S)-1-hydroxypropan-2-yl]amino]-3H-[1,3]thiazolo[4,5-d]pyrimidin-2-one](/img/structure/B10788214.png)

![2-[(2H-benzotriazol-5-ylamino)methyl]-4,6-dichlorophenol](/img/structure/B10788218.png)